![molecular formula C16H22N2O4 B1284477 3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester CAS No. 886769-95-5](/img/structure/B1284477.png)
3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
Scientific Research Applications
Pharmaceutical Research
This compound is often used in the design and synthesis of potential pharmaceuticals. Its structure is conducive to modifications that can lead to the development of new drugs with various therapeutic properties. For instance, derivatives of this compound have been evaluated for their antiproliferative activity against different cancer cell lines, indicating its potential use in cancer treatment .
Safety and Hazards
Mechanism of Action
Target of Action
It has been evaluated for its antitumor activities against hela, a549, and mcf-7 cell lines .
Mode of Action
It has been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in the hela cell line . This suggests that it may interact with cellular targets involved in cell cycle regulation and apoptosis.
Biochemical Pathways
Given its observed effects on cell cycle progression and apoptosis, it likely impacts pathways related to these processes .
Pharmacokinetics
Some compounds in this series have shown potent growth inhibition properties with ic50 values generally below 5 μm , suggesting good bioavailability.
Result of Action
The compound has demonstrated significant antitumor activity, inducing apoptosis and causing cell cycle arrest in cancer cell lines . This suggests that it could have potential as an antitumor agent.
Action Environment
The synthesis of this compound involves several steps under various conditions , which could potentially influence its final properties and efficacy.
properties
IUPAC Name |
tert-butyl 3-(1,3-benzodioxol-5-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)18-7-6-17-12(9-18)11-4-5-13-14(8-11)21-10-20-13/h4-5,8,12,17H,6-7,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPLNERULMLZNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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